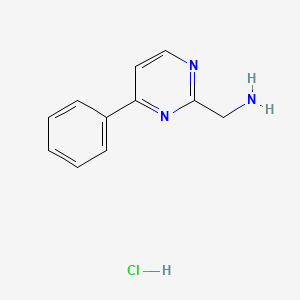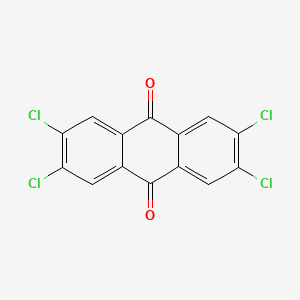
9,10-Anthracenedione, 2,3,6,7-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 2,3,6,7-tetrachloro- is an organic compound with the molecular formula C14H4Cl4O2. It is a derivative of anthraquinone, where four chlorine atoms are substituted at the 2, 3, 6, and 7 positions of the anthracene ring. This compound is known for its distinctive chemical properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2,3,6,7-tetrachloro- typically involves the chlorination of anthraquinone. One common method is the direct chlorination of anthraquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to optimize yield and purity. The chlorination reaction is carefully monitored, and the product is purified through recrystallization or other separation techniques to obtain high-purity 9,10-Anthracenedione, 2,3,6,7-tetrachloro- .
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 2,3,6,7-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various functionalized anthraquinone derivatives .
Scientific Research Applications
9,10-Anthracenedione, 2,3,6,7-tetrachloro- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of pigments, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 2,3,6,7-tetrachloro- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: The parent compound without chlorine substitutions.
1,4,5,8-Tetrachloroanthraquinone: Another chlorinated derivative with chlorine atoms at different positions.
2,3,6,7-Tetramethoxy-9,10-anthraquinone: A methoxy-substituted derivative.
Uniqueness
9,10-Anthracenedione, 2,3,6,7-tetrachloro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
15062-66-5 |
|---|---|
Molecular Formula |
C14H4Cl4O2 |
Molecular Weight |
346.0 g/mol |
IUPAC Name |
2,3,6,7-tetrachloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H4Cl4O2/c15-9-1-5-6(2-10(9)16)14(20)8-4-12(18)11(17)3-7(8)13(5)19/h1-4H |
InChI Key |
BCMITYXXUHCICI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate](/img/structure/B14169363.png)
![Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14169369.png)
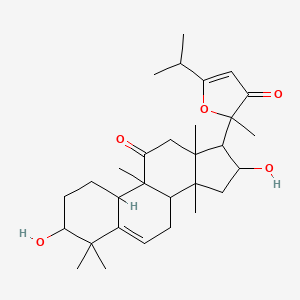
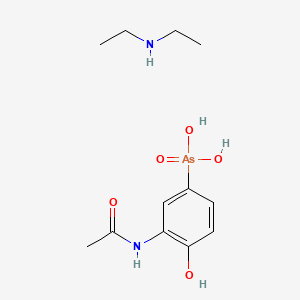
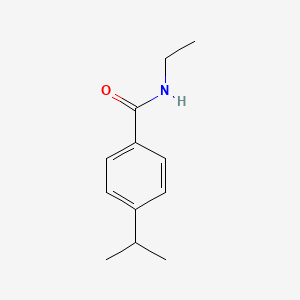
![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)
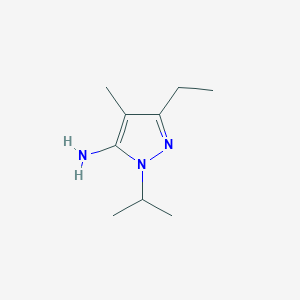

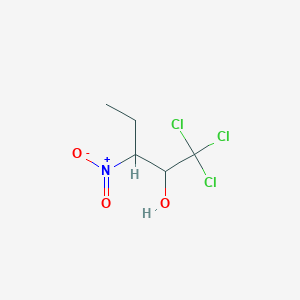
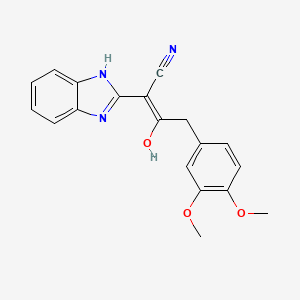
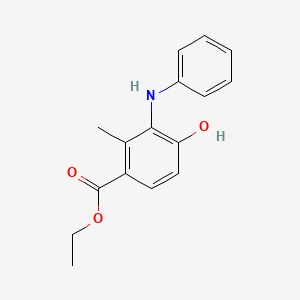
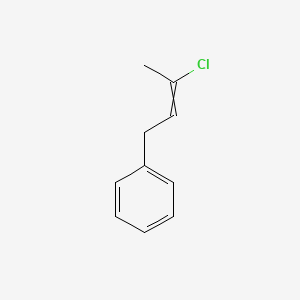
![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
